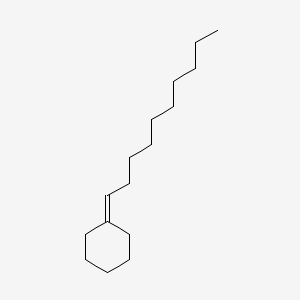
Decylidenecyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decylidenecyclohexane is an organic compound with the molecular formula C16H30 It is a derivative of cyclohexane, where a decylidene group is attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decylidenecyclohexane can be synthesized through various organic synthesis methods. One common method involves the alkylation of cyclohexane with a decylidene halide under specific conditions. The reaction typically requires a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Decylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of decylcyclohexane.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, where the decylidene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, acids, or bases depending on the desired substitution
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Decylcyclohexane
Substitution: Various substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
Decylidenecyclohexane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including lubricants and surfactants.
Wirkmechanismus
The mechanism of action of decylidenecyclohexane involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Decylidenecyclohexane can be compared with other similar compounds, such as:
Cyclohexane: A simple cycloalkane with no substituents. This compound has a higher molecular weight and different chemical properties due to the presence of the decylidene group.
Decylcyclohexane: A reduced form of this compound, lacking the double bond in the decylidene group. It has different reactivity and physical properties.
Other Alkylidenecyclohexanes: Compounds with different alkylidene groups attached to the cyclohexane ring. Each compound has unique properties based on the nature of the alkylidene group.
Eigenschaften
CAS-Nummer |
62338-40-3 |
|---|---|
Molekularformel |
C16H30 |
Molekulargewicht |
222.41 g/mol |
IUPAC-Name |
decylidenecyclohexane |
InChI |
InChI=1S/C16H30/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h13H,2-12,14-15H2,1H3 |
InChI-Schlüssel |
NDRBNVMSVJSASS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


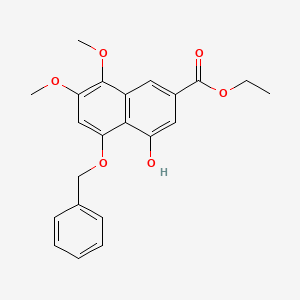
![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
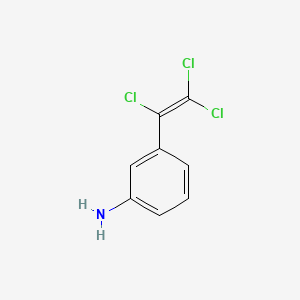
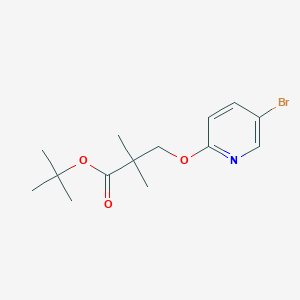
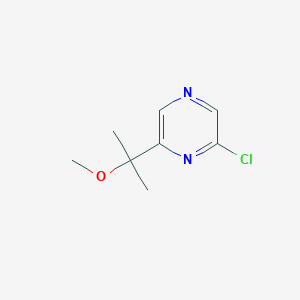
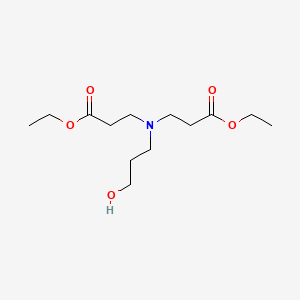
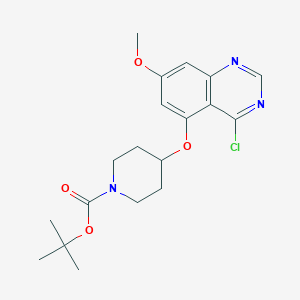
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)
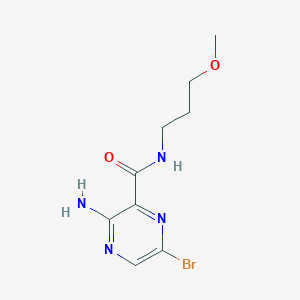
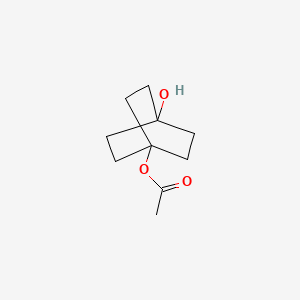
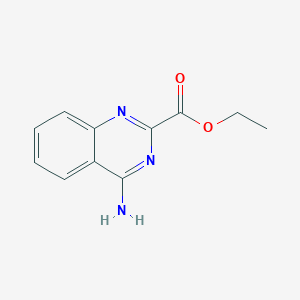
![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)
![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)

